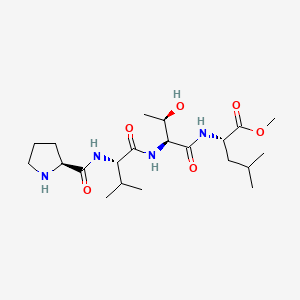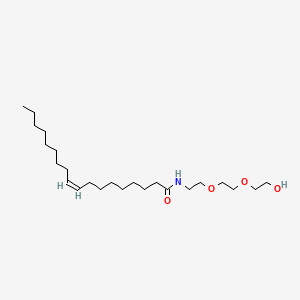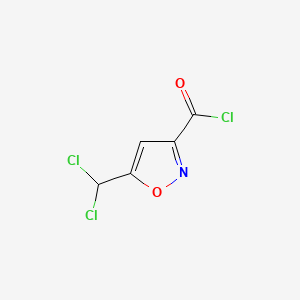
3-Fluoroaniline-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoroaniline-d5 is a deuterated form of 3-fluoroaniline, a fluorinated aromatic amine. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it a valuable tool in various research fields. The molecular formula of this compound is C6HD5FN, and it has a molecular weight of 116.15 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroaniline-d5 typically involves the deuteration of 3-fluoroaniline. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. This process ensures the incorporation of deuterium atoms into the aromatic ring, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroaniline-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions
Major Products Formed:
Scientific Research Applications
3-Fluoroaniline-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of fluorinated compounds.
Medicine: It is employed in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Fluoroaniline-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms. In biological systems, this compound can be used to study enzyme-substrate interactions and metabolic pathways .
Comparison with Similar Compounds
- 4-Fluoroaniline (4-FA)
- 2,4-Difluoroaniline (2,4-DFA)
- 2,3,4-Trifluoroaniline (2,3,4-TFA)
Comparison: 3-Fluoroaniline-d5 is unique due to its deuterium substitution, which provides distinct advantages in research applications. Compared to other fluoroanilines, this compound offers enhanced stability and allows for more precise tracking in metabolic studies. The presence of deuterium also reduces the rate of certain chemical reactions, making it a valuable tool for studying reaction kinetics .
Properties
CAS No. |
1398065-56-9 |
|---|---|
Molecular Formula |
C6H6FN |
Molecular Weight |
116.15 |
IUPAC Name |
N,N,2,4,6-pentadeuterio-3-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D/hD2 |
InChI Key |
QZVQQUVWFIZUBQ-TZVKMIMGSA-N |
SMILES |
C1=CC(=CC(=C1)F)N |
Synonyms |
3-Fluoro-benzenamine-d5; m-Fluoro-aniline-d5; 1-Amino-3-fluorobenzene-d5; 3-Fluorobenzenamine-d5; 3-Fluorophenylamine-d5; 4-Amino-2-fluorobenzene-d5; NSC 10300-d5; m-Fluoroaniline-d5; m-Fluorophenylamine-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)



![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
